molecular formula C10H13NO B1294915 N-(2,5-Dimethylphenyl)acetamide CAS No. 2050-44-4

N-(2,5-Dimethylphenyl)acetamide

Cat. No.: B1294915
CAS No.: 2050-44-4
M. Wt: 163.22 g/mol
InChI Key: CXLKSNKWHULUKA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO. It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 2,5-Dimethylaniline: The most common method for synthesizing N-(2,5-Dimethylphenyl)acetamide involves the acylation of 2,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures (up to 50°C) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-Dimethylphenyl)acetamide can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the amide group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are often conducted at elevated temperatures.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 2,5-Dimethylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(2,5-Dimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used as a model compound to study the metabolism and biotransformation of acetanilide derivatives. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in the development of analgesic and anti-inflammatory drugs. Its structural similarity to other acetanilide derivatives, such as paracetamol, makes it a candidate for further pharmacological studies.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including analgesic and anti-inflammatory actions.

Molecular Targets and Pathways:

    Enzymes: this compound can inhibit enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators.

    Receptors: The compound may also interact with specific receptors in the central nervous system, contributing to its analgesic effects.

Comparison with Similar Compounds

    Acetanilide: A parent compound of N-(2,5-Dimethylphenyl)acetamide, used as an analgesic and antipyretic.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, structurally similar to acetanilide derivatives.

    N-(2,6-Dimethylphenyl)acetamide: Another derivative with similar chemical properties but different substitution pattern on the phenyl ring.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in pharmacological properties and applications compared to other acetanilide derivatives.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLKSNKWHULUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174487
Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-44-4
Record name N-(2,5-Dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Acetoxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethylacetanilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,5-dimethylaniline (5.30 g) and 4-dimethylaminopyridine (6.41 g) in dichloromethane (90 ml) was added acetic anhydride (4.13 ml) under ice-cooling, and the mixture was stirred for 4 hours. The reaction mixture was washed with 1N hydrochloric acid and a saturated aqueous sodium bicarbonate solution subsequently, and dried over anhydrous magnesium sulfate. Removal of the solvent in vacuo gave 2′,5′-dimethylacetanilide (6.09 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dimethylaniline 16 (5.0 gm, 0.041 moles) was dissolved in 30 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (5.9 ml, 0.062 moles) was added. Within 15 minutes, solids formed and the mixture became a solid white mass after 1 hour. Methanol was added which dissolved the mass. The mixture was evaporated under reduced pressure, dissolved in hot DCM and purified by flash chromatography on silica gel, eluting with a mixture of methanol and DCM. 2,5-Dimethylacetanilide 17 (6.67 gm, 99% yield) was isolated after removing the solvent. NMR (CDCl3) δ 7.53, 1H, br s; 6.89-7.06, 3H, m; 2.30, 3H, s; 2.19, 3H, s; 2.17, 3H, s.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the N—H bond in N-(2,5-Dimethylphenyl)acetamide?

A1: In the molecule of this compound, the N—H bond exhibits a specific orientation. It is positioned syn to the methyl group at position 2 of the aromatic ring and anti to the methyl group at position 5. [] This particular conformation influences the molecule's ability to form hydrogen bonds with adjacent molecules, leading to the formation of chain-like structures. []

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